Grazoprevir

Description

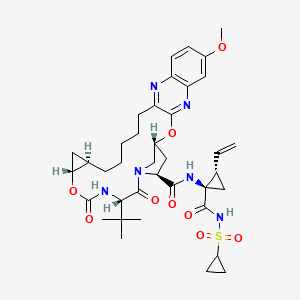

Structure

2D Structure

Properties

IUPAC Name |

(1R,18R,20R,24S,27S)-24-tert-butyl-N-[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H50N6O9S/c1-6-22-19-38(22,35(47)43-54(49,50)25-13-14-25)42-32(45)29-18-24-20-44(29)34(46)31(37(2,3)4)41-36(48)53-30-16-21(30)10-8-7-9-11-27-33(52-24)40-28-17-23(51-5)12-15-26(28)39-27/h6,12,15,17,21-22,24-25,29-31H,1,7-11,13-14,16,18-20H2,2-5H3,(H,41,48)(H,42,45)(H,43,47)/t21-,22-,24-,29+,30-,31-,38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBMNJSNZOWALQB-NCQNOWPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCCC7CC7OC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@]3(C[C@H]3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCC[C@@H]7C[C@H]7OC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H50N6O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50159234 | |

| Record name | Grazoprevir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

766.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1350514-68-9 | |

| Record name | MK 5172 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1350514-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Grazoprevir [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1350514689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Grazoprevir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11575 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Grazoprevir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GRAZOPREVIR ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YE81R1X1J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of Grazoprevir Against Hepatitis C Virus

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Grazoprevir is a potent, second-generation, direct-acting antiviral (DAA) agent highly effective against the Hepatitis C virus (HCV).[1] It functions as a specific and reversible inhibitor of the HCV nonstructural protein 3/4A (NS3/4A) serine protease, an enzyme essential for viral replication.[2][3] By blocking the proteolytic activity of NS3/4A, this compound prevents the maturation of viral polyproteins into functional nonstructural proteins, thereby halting the viral life cycle.[2][3] This technical guide provides a comprehensive overview of this compound's mechanism of action, including its inhibitory kinetics, activity against various HCV genotypes, the structural basis of its interaction with the NS3/4A protease, and the mechanisms of viral resistance. Detailed experimental protocols for key assays used to characterize this compound's activity are also provided.

The HCV NS3/4A Protease: A Critical Target for Antiviral Therapy

The HCV genome is translated into a single large polyprotein that must be cleaved by host and viral proteases to produce mature structural and nonstructural (NS) proteins.[3][4] The NS3/4A protease is a heterodimeric complex formed by the N-terminal serine protease domain of NS3 and its cofactor, NS4A.[4] This complex is responsible for four crucial cleavages within the HCV polyprotein, leading to the release of NS3, NS4A, NS4B, NS5A, and NS5B proteins. These proteins are essential components of the viral replication machinery.[2][3] The indispensable role of NS3/4A in the HCV life cycle makes it a prime target for antiviral drug development.[2]

This compound's Mechanism of Inhibition

This compound is a macrocyclic peptidomimetic compound that acts as a competitive, reversible inhibitor of the NS3/4A protease.[5] It binds with high affinity to the active site of the enzyme, preventing the substrate from accessing the catalytic triad (Histidine-57, Aspartate-81, and Serine-139) and thus inhibiting polyprotein cleavage.[3] This disruption of the viral replication cycle leads to a rapid decline in HCV RNA levels in infected individuals.

Enzyme Kinetics and Inhibitory Potency

This compound exhibits potent inhibitory activity against the NS3/4A protease of multiple HCV genotypes, with inhibitory constant (Ki) values in the picomolar range. The 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values, determined through biochemical and cell-based replicon assays respectively, highlight its broad-spectrum anti-HCV activity.

| HCV Genotype | NS3/4A Protease IC50 (pM) | Replicon EC50 (nM) |

| 1a | 7 | 0.4 |

| 1b | 4 | 0.2 |

| 2a | - | 1.8 |

| 3a | - | 9.1 |

| 4a | 62 | 0.7 |

Data compiled from multiple sources. Actual values may vary depending on the specific assay conditions and replicon systems used.

Structural Basis of this compound-NS3/4A Interaction

The high potency and specificity of this compound are attributed to its unique structural interactions within the active site of the NS3/4A protease. X-ray crystallography studies have revealed that the macrocyclic structure of this compound allows it to fit snugly into the substrate-binding pocket of the enzyme. Key interactions include hydrogen bonds and van der Waals forces with amino acid residues in the S1, S2, and S4 pockets of the protease. This extensive network of interactions contributes to the high affinity and prolonged residence time of this compound at the active site.

Resistance to this compound

As with other antiviral agents, the emergence of resistance-associated substitutions (RASs) in the HCV genome can reduce the susceptibility to this compound. These mutations typically occur in the NS3 protease domain and can alter the conformation of the active site, thereby reducing the binding affinity of the drug.

Key Resistance-Associated Substitutions

The most common RASs associated with reduced susceptibility to this compound are found at amino acid positions 36, 56, 155, 156, and 168 of the NS3 protease. The fold-change in EC50 values indicates the degree of resistance conferred by these mutations.

| NS3 Position | Substitution | Fold Change in EC50 (Genotype 1a) | Fold Change in EC50 (Genotype 1b) |

| A156 | T | >100 | >100 |

| D168 | A | >100 | >100 |

| D168 | V | 47-137 | - |

| Y56 | H | >100 | - |

| R155 | K | 3.3 | - |

Data compiled from multiple sources. Fold changes can vary based on the specific replicon system and assay conditions.

It is noteworthy that this compound maintains potent activity against some RASs that confer resistance to first-generation protease inhibitors, such as Q80K.[6]

Experimental Protocols

NS3/4A Protease Inhibition Assay (FRET-based)

This assay measures the ability of this compound to inhibit the cleavage of a synthetic peptide substrate by recombinant HCV NS3/4A protease. The substrate is labeled with a fluorescent donor and a quencher molecule (Fluorescence Resonance Energy Transfer, FRET). Cleavage of the substrate separates the donor and quencher, resulting in an increase in fluorescence.

Materials:

-

Recombinant HCV NS3/4A protease (genotype-specific)

-

FRET peptide substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]A-SK(Dabcyl)-NH2)

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucopyranoside

-

This compound (or other test compounds) dissolved in DMSO

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add 1 µL of the diluted this compound or DMSO (control) to each well.

-

Add 20 µL of a pre-mixed solution of NS3/4A protease and FRET substrate in assay buffer to each well. The final concentrations should be optimized, but typical ranges are 1-5 nM for the enzyme and 100-200 nM for the substrate.

-

Incubate the plate at 30°C for 1 hour, protected from light.

-

Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the FRET pair (e.g., 340 nm excitation and 490 nm emission for Edans/Dabcyl).

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the percent inhibition versus log(this compound concentration) data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Determination of Ki: The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the mechanism of inhibition is competitive and the Michaelis-Menten constant (Km) of the substrate is known:

Ki = IC50 / (1 + [S]/Km)

Where [S] is the substrate concentration used in the assay. The Km can be determined experimentally by measuring the initial reaction velocities at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

HCV Replicon Assay (Luciferase-based)

This cell-based assay measures the antiviral activity of this compound in a more physiologically relevant system. It utilizes human hepatoma cells (e.g., Huh-7) that harbor a subgenomic HCV replicon containing a luciferase reporter gene. The level of luciferase activity is directly proportional to the extent of HCV RNA replication.

Materials:

-

Huh-7 cells harboring an HCV genotype-specific luciferase replicon

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection)

-

This compound (or other test compounds) dissolved in DMSO

-

96-well white, clear-bottom tissue culture plates

-

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

-

Luminometer

Procedure:

-

Seed the HCV replicon cells in 96-well plates at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%).

-

Remove the existing medium from the cells and add the medium containing the diluted this compound or control medium with DMSO.

-

Incubate the plates for 72 hours at 37°C in a CO2 incubator.

-

Remove the medium and lyse the cells according to the luciferase assay reagent manufacturer's protocol.

-

Add the luciferase substrate to the cell lysates.

-

Measure the luminescence using a luminometer.

-

Calculate the percent inhibition of HCV replication for each this compound concentration relative to the DMSO control.

-

Determine the EC50 value by fitting the percent inhibition versus log(this compound concentration) data to a four-parameter logistic equation.

Resistance Profiling: To determine the fold-change in resistance for specific RASs, the EC50 of this compound is determined in parallel using replicon cell lines containing the wild-type sequence and replicon cell lines with the specific mutation(s) of interest. The fold-change is calculated as:

Fold Change = EC50 (mutant) / EC50 (wild-type)

Visualizations

Caption: HCV Polyprotein Processing Cascade.

References

- 1. journals.asm.org [journals.asm.org]

- 2. monogrambio.labcorp.com [monogrambio.labcorp.com]

- 3. researchgate.net [researchgate.net]

- 4. Preclinical Characteristics of the Hepatitis C Virus NS3/4A Protease Inhibitor ITMN-191 (R7227) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Resistance Profile of the Hepatitis C Virus NS3/4A Protease Inhibitor TMC435 - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antiviral Activity of Grazoprevir Across HCV Genotypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grazoprevir (formerly MK-5172) is a potent, second-generation, macrocyclic inhibitor of the hepatitis C virus (HCV) nonstructural protein 3/4A (NS3/4A) protease. This enzyme is essential for viral replication, responsible for cleaving the HCV polyprotein into mature, functional viral proteins. By targeting the NS3/4A protease, this compound effectively halts viral replication, making it a cornerstone of modern direct-acting antiviral (DAA) therapy for chronic HCV infection. This technical guide provides an in-depth overview of the in vitro antiviral activity of this compound across a range of HCV genotypes, detailing its mechanism of action, potency in various assay systems, and the experimental protocols used for its characterization.

Mechanism of Action

This compound is a highly specific and potent inhibitor of the HCV NS3/4A serine protease. The NS3 protein possesses the enzymatic activity, while NS4A acts as a cofactor, stabilizing the NS3 protein and anchoring it to intracellular membranes. The NS3/4A protease is responsible for cleaving the HCV polyprotein at four specific sites, leading to the release of mature nonstructural proteins (NS3, NS4A, NS4B, NS5A, and NS5B) that are crucial for the formation of the viral replication complex.

This compound binds to the active site of the NS3 protease in a reversible manner, blocking its catalytic function. This inhibition prevents the processing of the viral polyprotein, thereby disrupting the viral life cycle and suppressing viral replication.[1][2][3]

Caption: Mechanism of Action of this compound.

Quantitative In Vitro Activity

The antiviral activity of this compound has been extensively evaluated in two primary in vitro systems: enzymatic assays using purified NS3/4A protease and cell-based HCV replicon assays.

Enzymatic Assays

Enzymatic assays directly measure the ability of this compound to inhibit the activity of purified HCV NS3/4A protease from different genotypes. The potency is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki).

| HCV Genotype | IC50 (nM) | Ki (nM) |

| 1a | 0.007 | 0.01 |

| 1b | 0.004 | 0.01 |

| 2a | - | 0.08 |

| 2b | - | 0.15 |

| 3a | - | 0.90 |

| 4a | 0.062 | - |

Data compiled from DrugBank and MedchemExpress.[1][4]

HCV Replicon Assays

HCV replicon assays utilize human hepatoma cell lines (e.g., Huh-7) that harbor self-replicating subgenomic HCV RNA molecules (replicons). These replicons contain the HCV nonstructural proteins necessary for replication and often include a reporter gene, such as luciferase, to quantify viral replication levels. The efficacy of an antiviral compound in these assays is measured by its half-maximal effective concentration (EC50), which is the concentration required to inhibit 50% of replicon replication.

| HCV Genotype | Replicon Strain | EC50 (nM) |

| 1a | H77 | 0.4 |

| 1b | Con1 | 0.2 |

| 2a | JFH-1 | 0.5 |

| 2b | - | 1.1 |

| 3a | S52 | 1.8 |

| 4a | ED43 | 0.3 |

| 5a | SA13 | 6.6 |

| 6a | HK6a | 0.2 |

Data from Lahser et al., 2016.[5]

Experimental Protocols

HCV Replicon Assay for EC50 Determination

This protocol describes a typical method for determining the EC50 of this compound using a luciferase-based HCV replicon assay.

References

- 1. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elbasvir/Grazoprevir: A Review of the Latest Agent in the Fight against Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Successful retreatment with this compound and elbasvir for patients infected with hepatitis C virus genotype 1b, who discontinued prior treatment with NS5A inhibitor-including regimens due to adverse events - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hepatitis C Virus: Propagation, Quantification, and Storage - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacokinetics and Metabolism of Grazoprevir: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grazoprevir (MK-5172) is a potent, second-generation, macrocyclic inhibitor of the hepatitis C virus (HCV) NS3/4A protease, an enzyme essential for viral replication. As a key component of combination therapies for chronic HCV infection, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) characteristics in preclinical models is paramount for the interpretation of toxicology studies and the prediction of human pharmacokinetics. This technical guide provides a comprehensive overview of the preclinical pharmacokinetic and metabolic profile of this compound in key animal species, including rats, dogs, and monkeys.

Pharmacokinetics

Initial pharmacokinetic evaluations of this compound were conducted in rats, dogs, and simian models to characterize its behavior in vivo.[1] These studies involved both oral and intravenous administrations to assess key parameters such as bioavailability, clearance, and volume of distribution.

Data Presentation: Pharmacokinetic Parameters of this compound in Preclinical Models

| Parameter | Rat | Dog | Monkey |

| Oral Dose (mg/kg) | 5[1] | 1[1] | Not Specified |

| Intravenous Dose (mg/kg) | 2[1] | 0.5[1] | Not Specified |

| Plasma Protein Binding | High | High | High |

| Volume of Distribution | Larger than total body water[2] | Larger than total body water[2] | Larger than total body water[2] |

| Primary Route of Elimination | Feces | Feces | Feces |

Note: Specific quantitative values for AUC, Cmax, Clearance, and Half-life in preclinical species are not publicly available in the reviewed literature. The table reflects the available qualitative and dose information.

Experimental Protocols

Standard preclinical protocols were employed to evaluate the pharmacokinetics and metabolism of this compound. The following provides a generalized overview of the methodologies typically used in such studies.

In Vivo Pharmacokinetic Studies

A typical experimental workflow for in vivo pharmacokinetic assessment is outlined below.

Animal Models: Studies were conducted in male and female rats (strain not specified), beagle dogs, and cynomolgus monkeys. Animals were housed in controlled environments with regulated light-dark cycles and access to food and water. For cannulated animals, appropriate surgical and recovery procedures were followed.

Drug Administration:

-

Intravenous (IV): this compound was administered as a bolus dose via a cannulated vein, typically the jugular vein. The formulation for intravenous administration was a solution in a suitable vehicle.

-

Oral (PO): For oral administration, this compound was formulated as a suspension or solution and administered via gavage.

Sample Collection: Blood samples were collected at predetermined time points post-dose. Plasma was separated by centrifugation and stored frozen until analysis. For excretion studies, urine and feces were collected over specified intervals using metabolic cages.

Bioanalytical Method: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This typically involves protein precipitation or liquid-liquid extraction of the plasma samples, followed by chromatographic separation on a C18 or similar column and detection by a mass spectrometer.

Distribution

This compound exhibits a high degree of binding to plasma proteins, approximately 98.8%, in both human and animal species.[3] It binds to both serum albumin and alpha1-acid glycoprotein. The volume of distribution is larger than the total body water in rats and dogs, indicating distribution into tissues.[2]

Following oral administration of radiolabeled this compound to rats, tissue distribution was found to be limited, with the notable exception of the liver.[3] Liver and gall bladder exposures were significantly higher (26 to 560 times) than those in plasma, which is consistent with the liver being the primary site of action and elimination.[3] This preferential distribution to the liver is likely facilitated by active uptake via the organic anion transporting polypeptide 1B1/3 (OATP1B1/3) transporters.

Metabolism

The metabolism of this compound is primarily mediated by oxidative pathways in the liver.

In Vitro Metabolism

Studies using liver microsomes from rats, dogs, monkeys, and humans have been instrumental in elucidating the metabolic pathways and the enzymes involved. In vitro studies have demonstrated that cytochrome P450 3A4 (CYP3A4) is the primary enzyme responsible for the oxidative metabolism of this compound.[4][5] A lesser role for CYP2D6 in the formation of oxidative metabolites has also been suggested.[2]

Metabolites of this compound are formed through several pathways, including:

-

Hydroxylation

-

Oxidative O-dealkylation

-

Oxidative loss of the vinylcyclopropylamide moiety

-

Conjugation with glutathione following oxidation[2]

Unchanged this compound was the predominant drug-related species found circulating in the plasma of rats, dogs, and humans.[2] While some human-specific metabolites were identified in feces, they are thought to be products of bacterial metabolism and are not considered toxicologically significant.[2] No circulating metabolites of this compound have been detected in human plasma.[6]

The following diagram illustrates the key metabolic pathways of this compound.

Excretion

The primary route of elimination for this compound and its metabolites is via the feces. In humans, over 90% of an administered dose is recovered in the feces, with less than 1% being excreted in the urine.[7] This excretion pattern is consistent across preclinical species, with the majority of the drug-related material being eliminated through bile and feces in rats and dogs.[3] The minimal renal excretion suggests that dose adjustments are unlikely to be necessary in patients with renal impairment.

Conclusion

In preclinical models, this compound demonstrates a pharmacokinetic and metabolic profile characterized by high plasma protein binding, extensive distribution to the liver, metabolism primarily mediated by CYP3A4, and elimination predominantly through the feces. The pharmacokinetic profiles in rats, dogs, and monkeys were deemed sufficiently similar to those in humans to support their use as appropriate models for toxicological assessment. These preclinical data have been crucial in guiding the clinical development of this compound and establishing its safe and effective use in the treatment of chronic hepatitis C.

References

- 1. In vitro activity and preclinical pharmacokinetics of the HCV protease inhibitor TMC435350 [natap.org]

- 2. A Single- and Multiple-Dose Study to Evaluate the Pharmacokinetics of Fixed-Dose this compound/Elbasvir in Healthy Chinese Participants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. journals.asm.org [journals.asm.org]

- 6. Interrogating the relationship between rat in vivo tissue distribution and drug property data for >200 structurally unrelated molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

Molecular formula and chemical properties of Grazoprevir

An In-depth Technical Guide to Grazoprevir: Molecular Formula and Chemical Properties

Introduction

This compound (formerly MK-5172) is a second-generation, direct-acting antiviral (DAA) agent developed by Merck for the treatment of chronic Hepatitis C virus (HCV) infection.[1] It is a potent and selective inhibitor of the HCV NS3/4A protease, an enzyme critical for viral replication.[2][3] This document provides a comprehensive overview of the molecular formula, chemical properties, mechanism of action, and relevant experimental data for this compound, intended for researchers, scientists, and drug development professionals. This compound is typically co-formulated with Elbasvir, an NS5A inhibitor, under the trade name Zepatier, for the treatment of HCV genotypes 1 and 4.[1][3]

Chemical and Physical Properties

This compound is a complex azamacrocyclic compound.[2] Its structure incorporates a quinoxaline moiety and several chiral centers, contributing to its high affinity and specificity for the HCV NS3/4A protease.[2][4] The anhydrous and hydrate forms of the molecule are documented.[5]

| Property | Value | Reference(s) |

| Molecular Formula | C₃₈H₅₀N₆O₉S | [1][2] |

| Molecular Weight | 766.91 g/mol | [1][4] |

| IUPAC Name | (1R,18R,20R,24S,27S)-24-tert-butyl-N-[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.0³,¹².0⁵,¹⁰.0¹⁸,²⁰]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide | [2][4] |

| CAS Number | 1350514-68-9 (anhydrous) | [2][6] |

| Synonyms | MK-5172 | [5][7] |

| Appearance | Crystalline solid | [4][7] |

| Solubility | DMF: 30 mg/mL; DMSO: 25 mg/mL; Ethanol: 15 mg/mL | [7] |

| Predicted Water Solubility | 0.0108 mg/mL | [8] |

| Predicted logP | 3.26 | [8] |

Mechanism of Action

This compound is a highly specific inhibitor of the HCV NS3/4A serine protease.[9] This viral enzyme is essential for the HCV life cycle, as it is responsible for cleaving the virally encoded polyprotein into mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B).[2][8] By blocking the active site of the NS3/4A protease, this compound prevents this proteolytic processing, thereby halting viral replication and the assembly of new virions.[3][9] It is a second-generation protease inhibitor with potent activity against variants that are resistant to first-generation inhibitors.[10]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C38H50N6O9S | CID 44603531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. This compound (1350514-68-9) for sale [vulcanchem.com]

- 5. medkoo.com [medkoo.com]

- 6. selleckchem.com [selleckchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]

- 10. This compound/elbasvir for the treatment of adults with chronic hepatitis C: a short review on the clinical evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

Pan-genotype Activity of Grazoprevir Against Hepatitis C Virus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Grazoprevir (formerly MK-5172) is a potent, second-generation, macrocyclic inhibitor of the hepatitis C virus (HCV) nonstructural protein 3/4A (NS3/4A) protease. This enzyme is essential for viral replication, making it a prime target for direct-acting antiviral (DAA) therapies. This technical guide provides an in-depth analysis of the pan-genotype activity of this compound, summarizing its in vitro potency, resistance profile, and clinical efficacy across various HCV genotypes. Detailed experimental protocols for key assays are provided, and critical concepts are visualized through signaling pathways and experimental workflow diagrams. While this compound demonstrates broad and potent activity against most HCV genotypes, particularly genotypes 1, 4, and 6, its efficacy against genotype 3 is comparatively lower. This guide is intended for researchers, scientists, and drug development professionals working on HCV and antiviral therapies.

Introduction

Hepatitis C virus (HCV) infection is a major global health concern, with an estimated 71 million people chronically infected worldwide. The virus is classified into at least six major genotypes, which exhibit significant genetic diversity.[1] This heterogeneity has historically posed a challenge for the development of universally effective antiviral therapies. The advent of direct-acting antivirals (DAAs) has revolutionized HCV treatment, with NS3/4A protease inhibitors being a cornerstone of many combination regimens.[1][2]

This compound is a highly selective and potent inhibitor of the HCV NS3/4A protease.[1] It is a macrocyclic compound that binds to the active site of the enzyme, preventing the proteolytic cleavage of the viral polyprotein, a critical step in the viral replication cycle.[1][3] This guide delves into the technical details of this compound's activity across a spectrum of HCV genotypes, providing a comprehensive resource for the scientific community.

Mechanism of Action

The HCV genome is translated into a single polyprotein that must be cleaved by viral and host proteases to produce mature structural and nonstructural proteins.[1] The NS3/4A protease is responsible for four of these cleavages.[4] this compound acts as a competitive, reversible inhibitor of this serine protease.[5] Its macrocyclic structure confers high affinity and specificity for the enzyme's active site.[6]

In Vitro Potency of this compound

The pan-genotype activity of this compound has been extensively evaluated in vitro using enzyme inhibition assays and cell-based replicon systems.

Enzymatic Inhibition (IC50)

This compound demonstrates picomolar to subnanomolar inhibitory activity against purified NS3/4A protease from various HCV genotypes. While highly potent against most genotypes, it shows comparatively reduced activity against genotype 3a.

| HCV Genotype | NS3/4A Protease IC50 (nM) | Reference(s) |

| 1a | 0.007 | [6] |

| 1b | 0.004 | [6] |

| 2a | 0.2 | [6] |

| 2b | 0.3 | [6] |

| 3a | 1.3 | [6] |

| 4a | 0.062 | [6] |

| 5a | 0.012 | [6] |

| 6a | 0.015 | [6] |

Table 1: Inhibitory Activity (IC50) of this compound against HCV NS3/4A Protease from Different Genotypes.

Cell-Based Replicon Assays (EC50)

In cell-based HCV replicon assays, this compound effectively inhibits viral replication with EC50 values in the subnanomolar to low nanomolar range across genotypes 1 through 6. Consistent with enzymatic assays, its potency is slightly reduced against the full-length genotype 3a replicon.

| HCV Genotype/Subtype | Replicon System | EC50 (nM) | Reference(s) | | :--- | :--- | :--- | | 1a | H77 | 0.4 |[7] | | 1b | Con1 | 0.5 |[5] | | 2a | JFH-1 | 0.8 |[5] | | 2b | - | 1.1 |[5] | | 3a | S52 | 9.7 |[5] | | 4a | ED43 | 0.7 |[3] | | 5a | - | 0.4 |[5] | | 6a | - | 0.2 |[5] |

Table 2: Antiviral Activity (EC50) of this compound in HCV Replicon Cells of Different Genotypes.

Resistance Profile

The emergence of resistance-associated substitutions (RASs) is a critical consideration for antiviral therapies. The resistance profile of this compound has been characterized through in vitro resistance selection studies and analysis of clinical isolates.

Key Resistance-Associated Substitutions

Substitutions at amino acid positions 155, 156, and 168 of the NS3 protease are known to confer resistance to NS3/4A inhibitors.[7] this compound maintains activity against some RASs that affect first-generation protease inhibitors, such as R155K.[7] However, substitutions at position D168, particularly D168A/V, can significantly reduce this compound's activity.[3][7]

| Genotype | NS3 Substitution | Fold-Change in EC50 | Reference(s) | | :--- | :--- | :--- | | 1a | V36M | 0.8 |[7] | | 1a | R155K | 3.3 |[7] | | 1a | A156T | >1000 |[8] | | 1a | D168A | 137.1 |[3] | | 1a | D168V | 47.1 |[3] | | 1b | D168A | >1000 |[8] | | 4a | D168A | 137 |[3] | | 4a | D168V | 47 |[3] |

Table 3: Fold-Change in this compound EC50 Conferred by Key NS3 Resistance-Associated Substitutions.

Clinical Efficacy

This compound is a component of the fixed-dose combination tablet Zepatier®, which also contains the NS5A inhibitor Elbasvir. The clinical efficacy of this combination has been demonstrated in numerous phase 2 and 3 clinical trials, with high rates of sustained virologic response (SVR) 12 weeks after the end of treatment (SVR12).

| Study | Genotype(s) | Patient Population | Regimen | SVR12 Rate | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | C-EDGE TN | 1, 4, 6 | Treatment-Naïve | this compound/Elbasvir for 12 weeks | GT1: 92%, GT4: 100%, GT6: 80% |[9][10] | | C-EDGE TE | 1, 4, 6 | Treatment-Experienced | this compound/Elbasvir ± Ribavirin for 12 or 16 weeks | GT1a: 92-100%, GT1b: 97-100% |[11] | | C-EDGE CO-INFECTION | 1, 4, 6 | HIV/HCV Co-infected | this compound/Elbasvir for 12 weeks | GT1a: 97%, GT1b: 95% |[9][11] | | C-SURFER | 1 | Chronic Kidney Disease (Stage 4-5) | this compound/Elbasvir for 12 weeks | 94% |[12] | | C-SCAPE | 2, 4, 5, 6 | Mixed | this compound/Elbasvir ± Ribavirin | GT2: 80% (with RBV), GT4: 100%, GT5: 100% (with RBV), GT6: 80% |[11][13] | | C-ISLE | 3 | Treatment-Naïve & Experienced with Cirrhosis | this compound/Elbasvir + Sofosbuvir for 8, 12, or 16 weeks | 91-100% |[14] |

Table 4: Sustained Virologic Response (SVR12) Rates in Key Clinical Trials of this compound-Containing Regimens.

Experimental Protocols

HCV NS3/4A Protease Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified, recombinant HCV NS3/4A protease.

Methodology:

-

Reagents and Materials:

-

Recombinant HCV NS3/4A protease (genotype-specific)

-

Fluorogenic peptide substrate (e.g., Ac-DE-Dap(QXL520)-EE-Abu-γ-[COO]AS-C(5-FAMsp)-NH2)[4]

-

Assay buffer (e.g., 50 mM Tris pH 7.5, 5% glycerol, 10 mM DTT)[4]

-

This compound (or other test compounds) serially diluted in DMSO

-

384-well microplates

-

Fluorescence plate reader

-

-

Procedure:

-

A solution of NS3/4A protease is prepared in assay buffer.

-

Serial dilutions of this compound are dispensed into the microplate wells.

-

The protease solution is added to the wells, and the plate is incubated for a defined period (e.g., 30 minutes) to allow for enzyme-inhibitor binding.

-

The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

-

The increase in fluorescence, resulting from the cleavage of the substrate, is monitored kinetically using a fluorescence plate reader.

-

-

Data Analysis:

-

The initial reaction rates are determined from the linear phase of the fluorescence signal progression.

-

The percentage of inhibition for each this compound concentration is calculated relative to a no-inhibitor control.

-

The 50% inhibitory concentration (IC50) is determined by fitting the concentration-response data to a sigmoidal dose-response curve.[4]

-

HCV Replicon Assay

This cell-based assay measures the antiviral activity of a compound against HCV RNA replication in a human hepatoma cell line.

Methodology:

-

Reagents and Materials:

-

Huh-7 human hepatoma cells stably harboring a subgenomic HCV replicon (genotype-specific). The replicon often contains a reporter gene (e.g., luciferase) or a selectable marker (e.g., neomycin phosphotransferase).[8]

-

Cell culture medium and supplements.

-

This compound (or other test compounds) serially diluted in DMSO.

-

Reagents for RNA extraction and quantitative reverse transcription PCR (RT-qPCR).

-

96-well cell culture plates.

-

-

Procedure:

-

HCV replicon cells are seeded into 96-well plates and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing serial dilutions of this compound.

-

The plates are incubated for a period of 48 to 72 hours to allow for multiple rounds of viral replication.

-

After incubation, the cells are lysed, and total RNA is extracted.

-

-

Data Analysis:

-

The levels of HCV RNA are quantified by RT-qPCR.

-

The percentage of inhibition of HCV replication for each this compound concentration is calculated relative to a no-drug control.

-

The 50% effective concentration (EC50) is determined by fitting the concentration-response data to a sigmoidal dose-response curve.[5]

-

Conclusion

This compound is a potent second-generation NS3/4A protease inhibitor with broad activity against multiple HCV genotypes. Its high potency against genotypes 1, 4, and 6, both in vitro and in clinical settings (in combination with Elbasvir), has established it as a valuable component of modern HCV therapy. While its activity against genotype 3 is reduced, combination regimens including other DAAs have shown promise. The resistance profile of this compound is well-characterized, with substitutions at position D168 being the primary drivers of significant resistance. The detailed methodologies and comprehensive data presented in this guide provide a valuable resource for the ongoing research and development of novel anti-HCV agents.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Antiviral Activity and Resistance Analysis of NS3/4A Protease Inhibitor this compound and NS5A Inhibitor Elbasvir in Hepatitis C Virus GT4 Replicons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular and structural mechanism of pan-genotypic HCV NS3/4A protease inhibition by glecaprevir - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Combination of this compound, a Hepatitis C Virus (HCV) NS3/4A Protease Inhibitor, and Elbasvir, an HCV NS5A Inhibitor, Demonstrates a High Genetic Barrier to Resistance in HCV Genotype 1a Replicons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unraveling the structural basis of this compound potency against clinically relevant substitutions in hepatitis C virus NS3/4A protease from genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of hepatitis C virus resistance to this compound reveals complex patterns of mutations following on-treatment breakthrough that are not observed at relapse - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 9. This compound/elbasvir for the treatment of adults with chronic hepatitis C: a short review on the clinical evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Elbasvir/Grazoprevir - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Safety and efficacy of elbasvir/grazoprevir for the treatment of chronic hepatitis C: current evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The efficacy and safety of elbasvir/grazoprevir treatment in HCV genotype 1 patients in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Elbasvir/Grazoprevir: A Review of the Latest Agent in the Fight against Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Binding Affinity of Grazoprevir with HCV NS3/4A Protease

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the binding affinity of Grazoprevir, a potent second-generation inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease. It includes quantitative binding data, in-depth descriptions of relevant experimental protocols, and visualizations of the mechanism of action and experimental workflows.

Introduction: this compound and the HCV NS3/4A Protease Target

Hepatitis C is a liver disease caused by the Hepatitis C Virus (HCV), a single-stranded RNA virus.[1] The virus translates its RNA into a large polyprotein, which must be cleaved by viral and host proteases into functional structural and non-structural (NS) proteins essential for viral replication.[2] The HCV NS3/4A protease, a serine protease, is critical for this polyprotein processing, making it a prime target for antiviral therapies.[2][3]

This compound (also known as MK-5172) is a potent, macrocyclic, direct-acting antiviral (DAA) that selectively inhibits the NS3/4A protease of multiple HCV genotypes.[4][5] Its development marked a significant advancement in the treatment of chronic HCV, particularly for genotypes 1 and 4.[6][7] this compound's high affinity and specificity for the NS3/4A protease contribute to its efficacy in suppressing viral replication.[5]

Mechanism of Action

This compound functions as a reversible, slow-binding competitive inhibitor of the NS3/4A protease.[5] It binds to the active site of the enzyme, preventing it from cleaving the HCV polyprotein into mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B).[1][2] This disruption of the viral life cycle effectively halts HCV replication.[2] Molecular studies have shown that this compound's macrocyclic structure allows for potent interactions within the protease's active site, maintaining activity against many common resistance-associated substitutions.[4][8]

Figure 1. This compound blocks HCV replication by inhibiting NS3/4A protease-mediated polyprotein cleavage.

Quantitative Binding Affinity Data

This compound exhibits potent inhibitory activity against various HCV genotypes, with binding affinity often measured in the picomolar to nanomolar range. The following tables summarize key quantitative data from enzymatic and cell-based replicon assays.

Table 1: Enzymatic Inhibition of NS3/4A Protease by this compound

| HCV Genotype | IC50 Value (pM) |

|---|---|

| Genotype 1a | 7 pM[1][6] |

| Genotype 1b | 4 pM[1][6] |

IC50 (Half-maximal inhibitory concentration) values represent the concentration of this compound required to inhibit 50% of the NS3/4A protease activity in a biochemical assay.

Table 2: Antiviral Activity of this compound in HCV Replicon Assays

| HCV Genotype/Replicon | EC50 Value (nM) |

|---|---|

| Genotype 1a (H77) | 0.4 nM[4] |

| Genotype 1b (Con1) | 0.5 nM[4] |

| Genotype 2a (JFH-1) | 2.3 nM[4] |

| Genotype 2b (MD6) | 3.7 nM[4] |

| Genotype 3a (S52) | 2.1 - 35.0 nM[4] |

| Genotype 4a (ED43) | 0.3 - 0.7 nM[4][9] |

| Genotype 5a (SA1) | 0.4 nM[4] |

| Genotype 6 (GZ52557) | 0.2 nM[4] |

EC50 (Half-maximal effective concentration) values represent the concentration of this compound required to inhibit 50% of HCV RNA replication in a cell-based replicon system.

Experimental Protocols

The determination of this compound's binding affinity and antiviral potency involves a combination of biochemical and cell-based assays.

This biochemical assay directly measures the ability of an inhibitor to block the enzymatic activity of purified NS3/4A protease.

-

Objective: To determine the IC50 value of this compound against recombinant HCV NS3/4A protease.

-

Principle: The assay utilizes a synthetic fluorogenic peptide substrate that mimics the natural cleavage site of the NS3/4A protease.[10][11] When the protease cleaves the substrate, a fluorophore is released, resulting in a measurable increase in fluorescence. An inhibitor will prevent this cleavage, leading to a reduced fluorescence signal.

-

Methodology:

-

Reagents and Materials: Recombinant purified HCV NS3/4A protease (for a specific genotype), a fluorogenic substrate (e.g., Ac-Glu-Glu-Val-Val-Ala-Cys-AMC), assay buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM DTT), this compound at various concentrations, and 384-well microplates.[10]

-

Procedure: a. A dilution series of this compound is prepared in DMSO and added to the wells of a microplate. b. Recombinant NS3/4A protease is added to each well and incubated with the inhibitor for a predefined period. c. The enzymatic reaction is initiated by adding the fluorogenic substrate to all wells.[10] d. The plate is incubated at a controlled temperature, and the fluorescence intensity is measured over time using a fluorescence plate reader (e.g., excitation/emission at 340/490 nm).[11]

-

Data Analysis: The rate of reaction is calculated from the fluorescence signal. The percentage of inhibition at each this compound concentration is determined relative to a no-inhibitor control. The IC50 value is then calculated by fitting the dose-response data to a four-parameter logistic equation.

-

This cell-based assay measures the antiviral activity of a compound in a more biologically relevant context.

-

Objective: To determine the EC50 value of this compound, reflecting its ability to inhibit HCV RNA replication within host cells.

-

Principle: HCV replicons are genetically engineered RNAs that can replicate autonomously within cultured human liver cells (e.g., Huh-7).[12] These replicons often contain a reporter gene, such as luciferase, which allows for the quantification of viral replication. A decrease in reporter gene activity corresponds to the inhibition of HCV replication.[12]

-

Methodology:

-

Reagents and Materials: Huh-7 cells harboring a stable HCV replicon (for a specific genotype), cell culture medium, this compound at various concentrations, and reagents for the reporter assay (e.g., luciferase assay system).

-

Procedure: a. Replicon-containing cells are seeded into 96- or 384-well plates. b. After cell attachment, the culture medium is replaced with a medium containing a serial dilution of this compound. c. The cells are incubated for a period (typically 48-72 hours) to allow for multiple rounds of viral replication. d. After incubation, the cells are lysed, and the reporter gene activity (e.g., luminescence) is measured. e. A parallel cell viability assay (e.g., CellTiter-Blue) is often performed to assess the cytotoxicity of the compound.[10]

-

Data Analysis: The percentage of replication inhibition is calculated for each drug concentration relative to untreated control cells. The EC50 value is determined by plotting the inhibition percentage against the drug concentration and fitting the data to a dose-response curve.

-

Figure 2. Standard experimental workflow for determining the EC50 of this compound using an HCV replicon assay.

Conclusion

This compound is a highly potent inhibitor of the HCV NS3/4A protease, demonstrating picomolar to subnanomolar efficacy against a broad range of HCV genotypes in both enzymatic and cell-based assays. The robust methodologies outlined in this guide are fundamental to characterizing the binding affinity and antiviral activity of such protease inhibitors. This detailed understanding of this compound's interaction with its target is crucial for its clinical application and for the development of future antiviral agents.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Unraveling the structural basis of this compound potency against clinically relevant substitutions in hepatitis C virus NS3/4A protease from genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Combination of this compound, a Hepatitis C Virus (HCV) NS3/4A Protease Inhibitor, and Elbasvir, an HCV NS5A Inhibitor, Demonstrates a High Genetic Barrier to Resistance in HCV Genotype 1a Replicons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C38H50N6O9S | CID 44603531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Elbasvir/Grazoprevir: A Review of the Latest Agent in the Fight against Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Unraveling the structural basis of this compound potency against clinically relevant substitutions in hepatitis C virus NS3/4A protease from genotype 1a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Development of Cell-Based Assays for In Vitro Characterization of Hepatitis C Virus NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

High-performance liquid chromatography (HPLC) method for Grazoprevir quantification

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Grazoprevir, a potent hepatitis C virus (HCV) NS3/4A protease inhibitor.[1][2] The described protocol is applicable for the determination of this compound in bulk pharmaceutical ingredients and finished dosage forms. The method utilizes a C18 stationary phase with a UV detector, ensuring high specificity and accuracy. This document provides comprehensive experimental protocols, data presentation in tabular format, and a visual workflow to aid researchers, scientists, and drug development professionals in implementing this analytical procedure.

Introduction

This compound is a key antiviral medication used in combination therapies for the treatment of chronic hepatitis C.[2][3] Accurate and precise quantification of this compound is crucial for quality control during manufacturing and for ensuring therapeutic efficacy. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely employed for the quantitative determination of active pharmaceutical ingredients (APIs). This application note presents a validated isocratic RP-HPLC method that is simple, rapid, and robust for the routine analysis of this compound.

Experimental

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Column: A C18 reversed-phase column is recommended. Several commercially available columns have been shown to be effective.[4][5][6]

-

Chemicals and Reagents:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (KH₂PO₄) or Orthophosphoric acid (OPA) (Analytical grade)

-

Water (HPLC grade)

-

Chromatographic Conditions

A summary of the optimized chromatographic conditions for the quantification of this compound is presented in Table 1. These conditions have been compiled from various validated methods to provide a robust starting point for analysis.[4][5][7][8][9]

Table 1: Optimized Chromatographic Conditions

| Parameter | Recommended Conditions |

| Stationary Phase (Column) | C18 (e.g., Inertsil ODS, Kromasil C18, Zorbax eclipse XDB C18), 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Mixture of an aqueous buffer and an organic solvent. Common compositions include: - Phosphate buffer (pH 3.0 - 4.0) and Acetonitrile (e.g., 40:60 v/v)[5][7] - 0.1% Orthophosphoric acid and Acetonitrile (e.g., 45:55 v/v)[8] |

| Elution Mode | Isocratic[9][10] |

| Flow Rate | 1.0 mL/min[3][4][7] |

| Column Temperature | Ambient or controlled at 30°C[6] |

| Detection Wavelength | 260 nm[1][7][8] |

| Injection Volume | 20 µL[9][10][11] |

| Run Time | Approximately 10 minutes |

Protocols

Preparation of Standard Solutions

-

Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve the standard in a suitable diluent (e.g., methanol or mobile phase) and make up the volume to the mark. Sonicate for 10-15 minutes to ensure complete dissolution.[10][11]

-

Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with the mobile phase to cover the desired concentration range for linearity studies (e.g., 25-150 µg/mL).[6][7][8]

Preparation of Sample Solutions (from Tablet Dosage Form)

-

Weigh and finely powder at least 20 tablets to get a homogenous sample.

-

Accurately weigh a portion of the powder equivalent to a single tablet's strength of this compound (e.g., 100 mg).[9]

-

Transfer the powder to a suitable volumetric flask (e.g., 100 mL).

-

Add a portion of the diluent (approximately 70% of the flask volume) and sonicate for 20-30 minutes to ensure complete extraction of the drug.[11]

-

Allow the solution to cool to room temperature and then dilute to the mark with the diluent.

-

Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients.

-

Further dilute the filtered solution with the mobile phase to obtain a final concentration within the linearity range of the method.

System Suitability

Before starting the analysis, the chromatographic system must pass the system suitability test. Inject the standard solution multiple times (e.g., five or six replicates). The system is deemed suitable for analysis if the acceptance criteria are met.

Table 2: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry) | Not more than 2.0[4] |

| Theoretical Plates | Not less than 2000[4] |

| % Relative Standard Deviation (%RSD) for Peak Area | Not more than 2.0% |

Method Validation Summary

The described HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines. A summary of the validation parameters is provided in Table 3.

Table 3: Summary of Method Validation Data

| Parameter | Typical Results |

| Linearity Range (µg/mL) | 25 - 150[7][8] |

| Correlation Coefficient (r²) | ≥ 0.999[3][4] |

| Accuracy (% Recovery) | 98.0% - 102.0%[6][8] |

| Precision (%RSD) | < 2.0%[3][6] |

| Limit of Detection (LOD) (µg/mL) | 0.06 - 0.81[6][10] |

| Limit of Quantification (LOQ) (µg/mL) | 0.19 - 2.46[6][10] |

| Robustness | The method is robust to small, deliberate variations in chromatographic conditions.[3][4] |

Visual Workflow

The following diagram illustrates the general workflow for the HPLC quantification of this compound.

Caption: Workflow for this compound quantification by HPLC.

Conclusion

The HPLC method described in this application note is a reliable and robust procedure for the quantification of this compound in pharmaceutical samples. The provided protocols and validation data demonstrate that the method is accurate, precise, and specific. This application note serves as a valuable resource for researchers and analysts in the field of pharmaceutical quality control and drug development.

References

- 1. RP-HPLC method for elbasvir and this compound estimation. [wisdomlib.org]

- 2. ijcrt.org [ijcrt.org]

- 3. RP-HPLC method for estimating this compound and elbasvir. [wisdomlib.org]

- 4. ijpsr.com [ijpsr.com]

- 5. ijcpa.in [ijcpa.in]

- 6. scispace.com [scispace.com]

- 7. rjptonline.org [rjptonline.org]

- 8. ijpsr.com [ijpsr.com]

- 9. jopcr.com [jopcr.com]

- 10. ijpsi.org [ijpsi.org]

- 11. academic.oup.com [academic.oup.com]

Cell-based replicon assays to determine Grazoprevir EC50 values

Application Note and Protocol

Topic: Cell-based Replicon Assays for Determining Grazoprevir EC₅₀ Values

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a potent, second-generation direct-acting antiviral (DAA) agent used in combination therapies for the treatment of chronic Hepatitis C virus (HCV) infection.[1][2] It specifically targets the HCV NS3/4A serine protease, an enzyme essential for viral replication.[1][3][4] The NS3/4A protease is responsible for cleaving the viral polyprotein into mature, functional non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B).[1][4] By inhibiting this process, this compound effectively halts the viral replication cycle.[3]

Determining the half-maximal effective concentration (EC₅₀) is a critical step in the preclinical evaluation of antiviral compounds. The EC₅₀ value represents the concentration of a drug that inhibits 50% of the viral replication, providing a key measure of the drug's potency. Cell-based HCV replicon assays are a standard and robust method for determining the EC₅₀ of antiviral agents like this compound.[5][6][7] These systems utilize human hepatoma cell lines (e.g., Huh-7) that harbor autonomously replicating subgenomic HCV RNA molecules (replicons).[6][8] These replicons often contain a reporter gene, such as luciferase, allowing for a quantitative measure of viral replication.[9][10] This document provides a detailed protocol for determining this compound EC₅₀ values using a luciferase-based HCV replicon assay.

Mechanism of Action of this compound

This compound is a highly specific inhibitor of the HCV NS3/4A protease. The virus translates its RNA into a single large polyprotein, which must be cleaved by proteases to yield individual functional proteins required for replication. The NS3/4A protease performs several of these critical cleavages. This compound binds to the active site of the NS3/4A protease, blocking its function and thereby preventing the maturation of viral proteins and inhibiting HCV replication.[1][2][3]

Caption: this compound inhibits HCV replication by blocking the NS3/4A protease-mediated cleavage of the viral polyprotein.

Summary of this compound EC₅₀ Values

The antiviral activity of this compound has been evaluated against replicons representing various HCV clinical isolates. The following table summarizes the reported EC₅₀ values for this compound against different HCV genotypes in cell culture replicon assays.

| HCV Genotype | Replicon System | EC₅₀ (nM) |

| Genotype 1a | GT1a(H77) | 0.4 |

| Genotype 1b | GT1b(Con1) | 0.2 |

| Genotype 2a | GT2a(JFH1) | 1.3 |

| Genotype 2b | GT2b | 3.4 |

| Genotype 3a | GT3a | 8.6 |

| Genotype 4a | GT4a | 0.3 |

| Genotype 5a | GT5a | 0.4 |

| Genotype 6a | GT6a | 1.1 |

| (Data sourced from Lahser et al., 2016)[5] |

Experimental Protocol

This protocol outlines the steps for determining the EC₅₀ value of this compound using a stable HCV replicon cell line that expresses a luciferase reporter.

Principle of the Assay

HCV replicon-harboring cells are seeded in microplates and treated with serial dilutions of this compound. The drug inhibits HCV replication, leading to a decrease in the expression of the replicon-encoded luciferase reporter. After a set incubation period, the cells are lysed, and the luciferase activity is measured. The resulting data is used to generate a dose-response curve from which the EC₅₀ value is calculated. A parallel cytotoxicity assay is run to ensure the observed inhibition is not due to adverse effects on the host cells.

Materials and Reagents

-

Cell Line: Huh-7 cells stably harboring an HCV subgenomic replicon with a luciferase reporter (e.g., GT1b Bart79I Luc).

-

Reagents:

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Non-Essential Amino Acids (NEAA)

-

G418 (Geneticin) for selection

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

This compound (analytical grade)

-

Dimethyl Sulfoxide (DMSO, cell culture grade)

-

Luciferase Assay System (e.g., Bright-Glo™ or ONE-Glo™)

-

Cell Viability Assay Kit (e.g., CellTiter-Glo®, MTS, or Calcein AM)[9]

-

-

Equipment:

-

Sterile 96-well, white, clear-bottom tissue culture plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Luminometer

-

Plate reader for cytotoxicity assay (absorbance or fluorescence)

-

Standard cell culture equipment (biosafety cabinet, centrifuge, etc.)

-

Experimental Workflow

Caption: Workflow for determining this compound EC₅₀ and CC₅₀ values using a cell-based replicon assay.

Step-by-Step Procedure

Day 1: Cell Seeding

-

Culture the HCV replicon cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, 1% NEAA, and an appropriate concentration of G418 (e.g., 500 µg/mL).

-

Harvest the cells using Trypsin-EDTA when they are in the logarithmic growth phase.

-

Resuspend the cells in complete medium without G418.

-

Seed the cells into two 96-well white, clear-bottom plates at a density of 5,000 to 10,000 cells per well in 100 µL of medium. One plate will be for the EC₅₀ determination (luciferase assay) and the other for the cytotoxicity assay.

-

Incubate the plates for 24 hours at 37°C with 5% CO₂.

Day 2: Compound Treatment

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform a serial dilution (e.g., 1:3) of the this compound stock in culture medium to create a 2X working solution for a 10-point dose titration.[9]

-

Include a "vehicle control" containing the same final concentration of DMSO as the highest drug concentration (typically ≤0.5%).

-

Carefully remove the medium from the cells and add 100 µL of the medium containing the appropriate this compound dilution or control to each well.

-

Ensure each concentration is tested in triplicate or quadruplicate.[9]

Day 5: Assay Readout

-

After 72 hours of incubation, remove the plates from the incubator.

-

For the EC₅₀ Plate (Luciferase Assay):

-

Allow the plate and the luciferase assay reagent to equilibrate to room temperature.

-

Add the luciferase reagent to each well according to the manufacturer's instructions (e.g., 100 µL).

-

Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.

-

Measure the luminescence using a plate luminometer.

-

-

For the CC₅₀ Plate (Cytotoxicity Assay):

-

Perform a cell viability assay according to the manufacturer's instructions (e.g., MTS or Calcein AM).[9]

-

Measure the absorbance or fluorescence using an appropriate plate reader.

-

Data Analysis

-

Calculate Percent Inhibition:

-

Average the replicate readings for each concentration.

-

Normalize the data to the controls. The vehicle (DMSO) control represents 0% inhibition, and a "no inhibition" control (or a background reading from a potent inhibitor) can represent 100% inhibition.[9]

-

Percent Inhibition = 100 x [1 - (Signal_compound - Signal_background) / (Signal_vehicle - Signal_background)]

-

-

Determine EC₅₀ and CC₅₀:

-

Plot the percent inhibition against the logarithm of the drug concentration.

-

Fit the data to a four-parameter non-linear regression model (sigmoidal dose-response curve) using a suitable software package (e.g., GraphPad Prism, R).

-

The EC₅₀ is the concentration of this compound that produces a 50% reduction in the luciferase signal.

-

The CC₅₀ (50% cytotoxic concentration) is calculated similarly from the cytotoxicity data.

-

-

Calculate Selectivity Index (SI):

-

The SI is a measure of the drug's therapeutic window.

-

SI = CC₅₀ / EC₅₀

-

A higher SI value indicates a more favorable safety profile, as the drug is effective at concentrations far below those at which it is toxic to the cells.

-

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]

- 4. This compound | C38H50N6O9S | CID 44603531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Unraveling the structural basis of this compound potency against clinically relevant substitutions in hepatitis C virus NS3/4A protease from genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 8. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubcompare.ai [pubcompare.ai]

- 10. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for Inducing and Analyzing Grazoprevir Resistance Mutations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grazoprevir (MK-5172) is a potent, second-generation, macrocyclic inhibitor of the hepatitis C virus (HCV) NS3/4A protease, an enzyme essential for viral replication.[1][2] While this compound is a key component of successful HCV treatment regimens, the high mutation rate of the virus can lead to the emergence of drug resistance.[1] Understanding the mechanisms of resistance is crucial for the development of next-generation antivirals and for optimizing treatment strategies. These application notes provide detailed protocols for inducing and analyzing this compound resistance mutations in both cell-based and biochemical assays.

The primary mechanism of action of this compound involves binding to the active site of the NS3/4A protease, thereby preventing the cleavage of the viral polyprotein into mature, functional proteins required for viral replication.[2] Resistance to this compound is primarily conferred by specific amino acid substitutions in the NS3 protease.[3][4] These resistance-associated substitutions (RASs) can reduce the binding affinity of the drug to the enzyme, thereby diminishing its inhibitory effect.[2]

Key Resistance-Associated Substitutions

Several key amino acid positions within the HCV NS3 protease have been identified as hotspots for mutations that confer resistance to this compound. These include:

-

Y56H: A substitution at this position can impact the interaction of the drug with the enzyme.

-

R155K: While this mutation can confer resistance to some protease inhibitors, this compound generally retains activity against it.[5]

-

A156T/V: Changes at this position can significantly reduce this compound susceptibility.[6][7]

-

D168A/G/V: Substitutions at this position are frequently observed in patients who fail this compound-containing therapies and lead to a substantial loss of susceptibility.[3][8]

Data Presentation: In Vitro Efficacy of this compound Against Common RASs

The following tables summarize the in vitro activity of this compound against wild-type HCV and common resistance-associated substitutions in both cell-based replicon assays (EC50) and biochemical enzymatic assays (Ki).

Table 1: Cell-Based Antiviral Activity of this compound (EC50)

| HCV Genotype | NS3/4A Variant | EC50 (nM) | Fold Change vs. Wild-Type | Reference |

| 1a | Wild-Type | 0.4 | - | [9] |

| 1a | Q80K | 0.4 | 1 | [9] |

| 1a | R155K | 0.5 | 1.25 | [9] |

| 1a | D168A | 54.8 | 137 | [10] |

| 1a | D168V | 22.1 | 47 | [10] |

| 1b | Wild-Type | 0.2 | - | [9] |

| 1b | Y56H | 1.8 | 9 | [9] |

| 1b | A156T | 8.8 | 44 | [9] |

| 1b | D168A | 11.2 | 56 | [9] |

| 4a | Wild-Type | 0.7 | - | [10] |

| 4a | D168A | 95.9 | 137 | [10] |

| 4a | D168V | 32.9 | 47 | [10] |

Table 2: Biochemical Inhibitory Activity of this compound (Ki)

| HCV Genotype | NS3/4A Variant | Ki (nM) | Fold Change vs. Wild-Type | Reference |

| 1a | Wild-Type | 0.010 | - | [9] |

| 1a | Q80K | 0.012 | 1.2 | [9] |

| 1a | R155K | 0.015 | 1.5 | [9] |

| 1a | D168A | 1.1 | 110 | [9] |

| 1b | Wild-Type | 0.007 | - | [9] |

| 1b | Y56H | 0.063 | 9 | [9] |

| 1b | A156T | 0.308 | 44 | [9] |

| 1b | D168A | 0.392 | 56 | [9] |

Experimental Protocols

Protocol 1: Induction of this compound Resistance in HCV Replicon Cells

This protocol describes the selection of this compound-resistant HCV replicon cell lines through long-term culture in the presence of the inhibitor.

Materials:

-

Huh-7 cells harboring a selectable HCV replicon (e.g., containing a neomycin resistance gene).

-

Complete cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin).

-

G418 (Geneticin) for maintaining replicon cells.

-

This compound (stock solution in DMSO).

-

96-well and 6-well cell culture plates.

-

Reagents for RNA extraction and RT-PCR.

Procedure:

-

Establishment of Stable Replicon Cell Lines:

-

Transfect Huh-7 cells with in vitro transcribed HCV replicon RNA.

-

Select for stable replicon-harboring cells by culturing in the presence of G418 (concentration to be determined by a kill curve, typically 0.5 mg/mL).[11]

-

Expand G418-resistant colonies to establish a stable cell line.

-

-

Resistance Selection:

-

Seed the stable replicon cells in 6-well plates.

-

Culture the cells in the presence of increasing concentrations of this compound. Start with a concentration equal to the EC50 value and gradually increase the concentration in subsequent passages (e.g., 2x, 5x, 10x EC50).[10][11]

-

Passage the cells every 3-5 days, re-seeding them at a lower density and maintaining the drug pressure.

-

Monitor the cultures for the emergence of resistant colonies, which will be able to grow in the presence of high concentrations of this compound. This process can take several weeks to months.[6]

-

-

Isolation and Characterization of Resistant Clones:

-

Isolate individual resistant colonies using cloning cylinders or by limiting dilution.

-

Expand each clonal population.

-

Extract total RNA from the resistant cell clones.

-

Perform RT-PCR to amplify the NS3/4A coding region.

-

Sequence the PCR products (Sanger or Next-Generation Sequencing) to identify mutations.[1]

-

Protocol 2: Phenotypic Analysis of this compound Resistance using a Transient Replicon Assay

This protocol is used to determine the EC50 of this compound against specific NS3/4A mutations in a transient replication assay, often using a luciferase reporter replicon for ease of quantification.

Materials:

-

Huh-7.5 cells (highly permissive for HCV replication).

-

In vitro transcribed HCV replicon RNA (wild-type and mutant) containing a reporter gene (e.g., firefly or Renilla luciferase).[11][12]

-

Transfection reagent (e.g., DMRIE-C or electroporation cuvettes).[12]

-

96-well white, clear-bottom assay plates.

-

This compound.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Site-Directed Mutagenesis:

-

In Vitro Transcription:

-

Linearize the wild-type and mutant replicon plasmids.

-

Use an in vitro transcription kit (e.g., T7 MEGAScript) to synthesize replicon RNA.[17]

-

-

Transient Transfection and Drug Treatment:

-

Luciferase Assay:

-

Incubate the plates for 72 hours.

-

Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of replication inhibition for each drug concentration relative to the DMSO control.

-

Determine the EC50 value (the drug concentration that inhibits 50% of replication) by fitting the data to a dose-response curve using appropriate software.[12]

-

Calculate the fold-resistance by dividing the EC50 of the mutant by the EC50 of the wild-type replicon.

-

Protocol 3: Biochemical Analysis of this compound Inhibition of NS3/4A Protease

This protocol describes the determination of the inhibitory constant (Ki) of this compound against purified wild-type and mutant NS3/4A protease.

Materials:

-

Purified recombinant HCV NS3/4A protease (wild-type and mutant).

-

Fluorogenic NS3/4A substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]A-SK(Dabcyl)-NH2).

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 15 mM NaCl, 0.01% Triton X-100, 10 mM DTT).[18]

-

This compound.

-

384-well black microplates.

-

Fluorescence plate reader.

Procedure:

-

Expression and Purification of NS3/4A Protease:

-

Enzymatic Assay:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add the NS3/4A protease (final concentration ~40 nM) to the wells containing the diluted inhibitor or DMSO control.[18]

-

Incubate for a pre-determined time to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate (final concentration ~60 µM).[18]

-

Monitor the increase in fluorescence over time using a plate reader (excitation/emission wavelengths will depend on the substrate).

-

-

Data Analysis:

-

Determine the initial reaction velocities (rates of fluorescence increase) for each inhibitor concentration.

-

Calculate the percentage of inhibition relative to the DMSO control.

-

Determine the IC50 value (the inhibitor concentration that reduces enzyme activity by 50%).

-

Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.

-

Visualizations

References

- 1. hcvguidelines.org [hcvguidelines.org]

- 2. Colony-forming assays reveal enhanced suppression of hepatitis C virus replication using combinations of direct-acting antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 4. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Virologic Tools for HCV Drug Resistance Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hcvguidelines.org [hcvguidelines.org]

- 8. researchgate.net [researchgate.net]